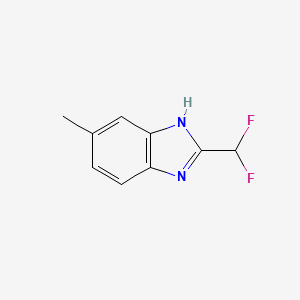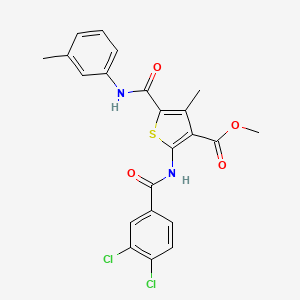
Methyl-(methyl-phenyl-phosphinothioyl)-phenyl-sulfanylidene-phosphorane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le méthyl-(méthyl-phényl-phosphinothioyl)-phényl-sulfanylidène-phosphorane est un composé organophosphoré complexe connu pour ses propriétés chimiques uniques et ses applications potentielles dans divers domaines scientifiques. Ce composé est caractérisé par la présence de groupes phosphinothioyl et sulfanylidène, qui contribuent à sa réactivité et sa polyvalence dans les réactions chimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du méthyl-(méthyl-phényl-phosphinothioyl)-phényl-sulfanylidène-phosphorane implique généralement la réaction de la méthylphénylphosphine avec des réactifs contenant du soufre dans des conditions contrôlées. Une méthode courante consiste à utiliser le disulfure de diméthyldiphényldiphosphine comme précurseur . Les conditions de réaction exigent souvent une atmosphère inerte, telle que l'azote ou l'argon, pour empêcher l'oxydation et garantir la pureté du produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des mesures strictes de contrôle de la qualité. Le processus est optimisé pour maximiser le rendement et minimiser les impuretés, garantissant que le composé répond aux spécifications requises pour ses applications prévues.
Analyse Des Réactions Chimiques
Types de réactions
Le méthyl-(méthyl-phényl-phosphinothioyl)-phényl-sulfanylidène-phosphorane subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différents dérivés de la phosphine.
Substitution : Il peut participer à des réactions de substitution, où un ou plusieurs substituants sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées à des températures contrôlées et sous des atmosphères inertes pour garantir les résultats souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes de phosphine, tandis que la réduction peut produire différents dérivés de la phosphine. Les réactions de substitution peuvent donner lieu à une variété de phosphoranes substitués.
Applications De Recherche Scientifique
Le méthyl-(méthyl-phényl-phosphinothioyl)-phényl-sulfanylidène-phosphorane a plusieurs applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme réactif en synthèse organique et en catalyse.
Biologie : La réactivité du composé le rend utile pour l'étude des voies biochimiques et des interactions enzymatiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme par lequel le méthyl-(méthyl-phényl-phosphinothioyl)-phényl-sulfanylidène-phosphorane exerce ses effets implique son interaction avec des cibles moléculaires par le biais de ses groupes phosphinothioyl et sulfanylidène réactifs. Ces interactions peuvent conduire à la formation de liaisons covalentes avec des molécules cibles, influençant diverses voies et processus biochimiques .
Mécanisme D'action
The mechanism by which Methyl-(methyl-phenyl-phosphinothioyl)-phenyl-sulfanylidene-phosphorane exerts its effects involves its interaction with molecular targets through its reactive phosphinothioyl and sulfanylidene groups. These interactions can lead to the formation of covalent bonds with target molecules, influencing various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Composés similaires
- Disulfure de diméthyldiphényldiphosphine
- N-(phénoxy-phényl-phosphinothioyl)aniline
Unicité
Le méthyl-(méthyl-phényl-phosphinothioyl)-phényl-sulfanylidène-phosphorane est unique en raison de sa combinaison spécifique de groupes phosphinothioyl et sulfanylidène, qui confèrent une réactivité et une polyvalence distinctes par rapport aux composés similaires. Cette unicité le rend précieux pour des applications spécialisées dans divers domaines scientifiques .
Propriétés
Numéro CAS |
3619-83-8 |
|---|---|
Formule moléculaire |
C14H16P2S2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
methyl-[methyl(phenyl)phosphinothioyl]-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H16P2S2/c1-15(17,13-9-5-3-6-10-13)16(2,18)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clé InChI |
LHNGNWXNQAEZLR-UHFFFAOYSA-N |
SMILES canonique |
CP(=S)(C1=CC=CC=C1)P(=S)(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bis[bis(trimethylsilyl)methyl]-germanium II](/img/structure/B12064784.png)
![9-(Trifluoromethyl)-11H-benzo[a]carbazole](/img/structure/B12064785.png)
![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylpyrimidin-2-one](/img/structure/B12064803.png)








![Adenosine, [P(R)]-5'-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3'-->5')-, cyclic (2'-->5')-nucleotide](/img/structure/B12064860.png)
